molecular formula C14H15N3 B7855489 o-Aminoazotoluene CAS No. 61550-68-3

o-Aminoazotoluene

Cat. No. B7855489
CAS RN: 61550-68-3
M. Wt: 225.29 g/mol
InChI Key: PFRYFZZSECNQOL-UHFFFAOYSA-N
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Description

o-Aminoazotoluene (AAT) is an azo dye that exists at room temperature as odorless reddish-brown to golden crystals or an orange powder . It is practically insoluble in water and soluble in alcohol, ether, chloroform, oils, fats, acetone, cellusolve, and toluene . It is a carcinogenic primary amino azo dye .


Synthesis Analysis

o-Aminoazotoluene is synthesized from o-toluidine, sodium nitrite (NaNO2), and hydrochloric acid (HCl) . It is used as an analytical reference standard for the quantification of the analyte in dyes, cosmetics, inks, and finger paints using liquid chromatography coupled to mass spectrometry (LC-MS) .


Molecular Structure Analysis

The linear formula of o-Aminoazotoluene is CH3C6H4N=NC6H3(CH3)NH2 . It has a molecular weight of 225.29 .


Chemical Reactions Analysis

o-Aminoazotoluene is an azo compound. Azo, diazo, azido compounds can detonate. This applies in particular to organic azides that have been sensitized by the addition of metal salts or strong acids . Toxic gases are formed by mixing materials of this class with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents .


Physical And Chemical Properties Analysis

o-Aminoazotoluene is practically insoluble in water and soluble in alcohol, ether, chloroform, oils, fats, acetone, cellusolve, and toluene . It remains stable under normal temperatures and pressures . Its molecular weight is 225.29 .

Safety And Hazards

o-Aminoazotoluene is harmful if ingested, inhaled, or absorbed through the skin . It may cause irritation . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides . It is also classified as a skin sensitizer and a category 1B carcinogen .

properties

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]aniline
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InChI

InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3
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InChI Key

PFRYFZZSECNQOL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C
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Molecular Formula

C14H15N3
Record name O-AMINOAZOTOLUENE
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DSSTOX Substance ID

DTXSID1020069
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Molecular Weight

225.29 g/mol
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Physical Description

Reddish-brown to golden crystals; orangish red powder. Odorless. (NTP, 1992), Reddish-brown to golden solid; [HSDB]
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Boiling Point

Sublimes above 302 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, CHLOROFORM, SOL IN OILS & FATS, SOL IN ACETONE, CELLOSOLVE & TOLUENE
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Density

0.57 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.00000075 [mmHg], 7.5X10-7 mm Hg at 25 °C (extrapolated)
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Mechanism of Action

Increase in the chemical carcinogenicity of aromatic amines due to the presence of methyl groups and aromatic rings is examined. Based on the multistage process of carcinogenesis, data indicate that methyl groups and aromatic amines convert initiators into complete carcinogens. Experiments on rats with aromatic amines show that o-aminoazotoluene and 4-dimethylaminobenzene induce liver tumors. 4-Aminobenzene, considered a tumor initiator, also induces liver tumors in rats. The methyl groups are specifically active; 4-diethylaminobenzene is not carcinogenic whereas 4-dimethylaminobenzene is. Several studies with the aromatic hydrocarbons phenanthrene, chrysene, and benz(a)anthracene show them to be either noncarcinogenic, weakly carcinogenic, or tumor initiators. The methyl derivatives trimethylphenanthrene and 1,2,3,4-tetramethylphenanthrene are weak but not positive skin carcinogens in mice. 7,12-Dimethylbenz(a)anthracene is a very potent tumor promoter. Benzene rings also contribute to the carcinogenic process. It was concluded that in many cases the increase in carcinogenic activity after methyl groups are introduced into the molecule is due to tumor promoting rather than initiating activity.
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Product Name

o-Aminoazotoluene

Color/Form

GOLDEN CRYSTALS, REDDISH-BROWN TO YELLOW CRYSTALS, YELLOW LEAVES FROM ALCOHOL

CAS RN

97-56-3, 41576-40-3, 61550-68-3
Record name O-AMINOAZOTOLUENE
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Melting Point

214 to 216 °F (NTP, 1992), 101-102 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,570
Citations
K Ohsawa, N Hirano, M Sugiura, S Nakagawa… - … /Genetic Toxicology and …, 2000 - Elsevier
o-Aminoazotoluene (AAT) has been evaluated as a possible human carcinogen (Class 2B) by the International Agency for Research on Cancer (IARC). The Ames test found it to be …
Number of citations: 28 www.sciencedirect.com
S Kurosaki, S Kashino, M Haisa - Acta Crystallographica Section B …, 1976 - scripts.iucr.org
The crystal structure of a carcinogen, o-aminoazotoluene (2', 3-dimethyl-4-aminoazobenzene) has been determined from visually estimated Cu Ke X-ray data. The crystals are …
Number of citations: 20 scripts.iucr.org
LY Zacharova, LF Gulyaeva… - Toxicological …, 2003 - academic.oup.com
The objective of this study was to investigate cytochrome P4501A1 and 1A2 mRNA, protein, and enzyme activity in the liver of male mice differing in the aryl hydrocarbon receptor (AhR) …
Number of citations: 31 academic.oup.com
HH Rehan - Materialwissenschaft und Werkstofftechnik …, 2001 - Wiley Online Library
Anodic polymerization of o‐aminoazotoluene azo dye on platinum electrodes in 0.5 M HCl in 50% v/v ethanol/water and in MeCN was studied by cyclic voltammetry. The formed films, in …
Number of citations: 3 onlinelibrary.wiley.com
Y NISHIZUKA, K ITO, K NAKAKUKI - GANN Japanese Journal of …, 1965 - jstage.jst.go.jp
… o-aminoazotoluene … o-aminoazotoluene injection on sex difference in the incidence of liver tumors is briefly discussed. It was also observed that neonatal injection of o-aminoazotoluene …
Number of citations: 28 www.jstage.jst.go.jp
CAS No - Report on Carcinogens, 2011 - books.google.com
Cancer Studies in Experimental Animals o-Aminoazotoluene caused tumors in several species of experimental animals, at several different tissue sites, and by several different routes …
Number of citations: 9 books.google.com
V Ettel, J Hebký - Collection of Czechoslovak Chemical …, 1950 - cccc.uochb.cas.cz
… Rerabek, show that the water soluble derivatives of o-aminoazotoluene (I). possess … From these results it follows that the methyl group on the active ring of o-aminoazotoluene has …
Number of citations: 1 cccc.uochb.cas.cz
TA Lawson - Biochemical Journal, 1968 - portlandpress.com
… 3H-labelled o-aminoazotoluene was synthesized from [G-3H]… dose of [3H]o-aminoazotoluene. This association is judged to … 3H]water with unlabelled o-aminoazotoluene. 4. Examination …
Number of citations: 13 portlandpress.com
M MATSUMOTO, H TERAYAMA - GANN Japanese Journal of …, 1965 - jstage.jst.go.jp
… or rats administered with the so-called o-aminoazotoluene (OAT). Isolation and purification … (2',3-diMeAB) or the so-called o-aminoazotoluene (OAT) are not N-methylated in the rat liver …
Number of citations: 8 www.jstage.jst.go.jp
M Degawa, C Kanazawa, Y Hashimoto - Carcinogenesis, 1982 - academic.oup.com
Incubation of hepatocarcinogenic aminoazo dye, o -aminoazotoluene (OAT) with rat liver microsomes together with NADPH and NADH yielded N-hydroxy-OAT (I), 4′ -hydroxy-OAT (II) …
Number of citations: 34 academic.oup.com

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